molecular formula C11H14ClNO2 B599689 Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride CAS No. 199330-64-8

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Cat. No. B599689
M. Wt: 227.688
InChI Key: CTMQYQHFQQHLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (M2A2D1HIC) is a synthetic organic compound with a molecular formula of C10H13ClN2O2. It is an important intermediate compound in organic synthesis and is widely used in the synthesis of various drugs, pharmaceuticals, and food additives. M2A2D1HIC is a white crystalline solid, soluble in water and ethanol, and insoluble in most organic solvents. It is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Enzymatic Resolution and Chemoenzymatic Synthesis

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been a subject of study for its potential in chemoenzymatic synthesis routes. A notable application involves the kinetic resolution of cyclic quaternary α-amino acid esters using Candida antarctica Lipase B, demonstrating the enzyme's effectiveness in selectively processing enantiomers of cyclic α-quaternary α-amino esters to achieve high enantioselectivity and theoretical yields. This process underscores the compound's role in synthesizing enantiomerically pure amino acids, which are valuable in pharmaceutical and chemical research (Li, Rantapaju, & Kanerva, 2011).

Synthesis of Heterocyclic Compounds

Research into the synthetic applications of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has led to the development of methods for preparing various heterocyclic compounds. For example, it has been used in the synthesis of methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, showcasing its versatility in organic synthesis for constructing complex molecular architectures. These processes involve reactions with sodium methoxide in methanol, highlighting the compound's utility in generating pharmacologically relevant structures (Lim, Song, & Lee, 2007).

Structural and Conformational Studies

The structural properties of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride and its derivatives have been a focus of investigation, providing insights into their conformational behavior and potential interactions in biological systems. Studies on compounds like methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate have contributed to understanding the crystal structure and stabilization mechanisms, including intra- and intermolecular hydrogen bonding. These investigations are crucial for designing molecules with desired physical and chemical properties for various applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Corrosion Inhibition

Beyond pharmaceutical and synthetic applications, derivatives of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride have been explored for their corrosion inhibition properties. For instance, studies have demonstrated the effectiveness of indanone derivatives in preventing mild steel corrosion in hydrochloric acid solutions. This research is pivotal for developing new materials that can protect against corrosion, extending the lifespan of metal components in industrial settings (Saady et al., 2018).

properties

IUPAC Name

methyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQYQHFQQHLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662888
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

CAS RN

199330-64-8
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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